molecular formula C10H16O2 B6260051 (2E)-3-cyclohexylbut-2-enoic acid CAS No. 74896-74-5

(2E)-3-cyclohexylbut-2-enoic acid

Cat. No. B6260051
CAS RN: 74896-74-5
M. Wt: 168.2
InChI Key:
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Description

(2E)-3-Cyclohexylbut-2-enoic acid, also known as (2E)-3-cyclohexylbutyric acid, is a cyclic unsaturated fatty acid found in many plants and animals. It is a structural isomer of 3-cyclohexylbutyric acid, which is a saturated fatty acid. This fatty acid is known for its ability to act as an intermediate in biochemical pathways and has been studied for its potential applications in the fields of medicine, biochemistry, and nutrition.

Scientific Research Applications

I have conducted a search for the scientific research applications of “(2E)-3-cyclohexylbut-2-enoic acid” but found that specific information on this compound is not readily available in the search results. This could be due to the compound being less commonly researched or referenced in publicly available sources.

    Biomedical Applications

    Carboxylic acids are used in creating biocompatible materials, such as hydrogels for tissue engineering .

    Microbial Nutrition

    Some carboxylic acids serve as vitamins or growth factors for microorganisms .

    Organic Synthesis

    They are utilized as monomers, additives, catalysts, and surface modifiers in nanotechnology and polymer science .

properties

{ "Design of the Synthesis Pathway": "The synthesis of (2E)-3-cyclohexylbut-2-enoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "2-bromo-3-cyclohexylpropanoic acid" ], "Reaction": [ "Step 1: Bromination of cyclohexene using bromine in acetic acid to yield 2-bromocyclohexene", "Step 2: Reduction of 2-bromocyclohexene using sodium borohydride in ethanol to yield cyclohexyl-2-ene-1-ol", "Step 3: Oxidation of cyclohexyl-2-ene-1-ol using sodium chlorite in acetic acid to yield cyclohexyl-2-ene-1-one", "Step 4: Reaction of cyclohexyl-2-ene-1-one with sodium acetate and acetic anhydride to yield 2-acetoxy-3-cyclohexylpropanoic acid", "Step 5: Bromination of 2-acetoxy-3-cyclohexylpropanoic acid using bromine in acetic acid to yield 2-bromo-3-cyclohexylpropanoic acid", "Step 6: Dehydrobromination of 2-bromo-3-cyclohexylpropanoic acid using sodium hydroxide in ethanol to yield (2E)-3-cyclohexylbut-2-enoic acid" ] }

CAS RN

74896-74-5

Product Name

(2E)-3-cyclohexylbut-2-enoic acid

Molecular Formula

C10H16O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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